N-cyclobutyl-3,4-dimethylaniline
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Overview
Description
N-cyclobutyl-3,4-dimethylaniline is an organic compound with the molecular formula C12H17N It is a derivative of aniline, featuring a cyclobutyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclobutyl-3,4-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 3,4-dimethylaniline with cyclobutyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,4-dimethylaniline and cyclobutyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or ethanol.
Procedure: The mixture is heated under reflux for several hours, allowing the cyclobutyl group to attach to the nitrogen atom of the aniline derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix and heat the starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-cyclobutyl-3,4-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-3,5-dimethylaniline: Similar structure but with methyl groups at different positions.
N-cyclopropyl-3,4-dimethylaniline: Contains a cyclopropyl group instead of a cyclobutyl group.
N-cyclohexyl-3,4-dimethylaniline: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutyl-3,4-dimethylaniline is unique due to its specific substitution pattern and the presence of a cyclobutyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-cyclobutyl-3,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-6-7-12(8-10(9)2)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3 |
InChI Key |
ARRYNVSHAKCTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2)C |
Origin of Product |
United States |
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